molecular formula C25H19N3O2 B11986615 {4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzylidene}propanedinitrile

{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzylidene}propanedinitrile

Cat. No.: B11986615
M. Wt: 393.4 g/mol
InChI Key: QWLXHABFPINBNU-UHFFFAOYSA-N
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Description

2-(4-(3-(9H-Carbazol-9-yl)-2-hydroxypropoxy)benzylidene)malononitrile is an organic compound that has garnered attention in the field of materials science, particularly for its potential applications in organic electronics. This compound features a carbazole moiety, which is known for its excellent electron-transporting properties, making it a valuable component in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(9H-Carbazol-9-yl)-2-hydroxypropoxy)benzylidene)malononitrile typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(9H-Carbazol-9-yl)-2-hydroxypropoxy)benzylidene)malononitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxypropoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The benzylidene moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nitric acid in sulfuric acid for nitration; bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(4-(3-(9H-Carbazol-9-yl)-2-hydroxypropoxy)benzylidene)malononitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(4-(3-(9H-Carbazol-9-yl)-2-hydroxypropoxy)benzylidene)malononitrile exerts its effects is primarily through its electron-transporting properties. The carbazole moiety facilitates the transport of electrons, while the benzylidene malononitrile structure provides stability and enhances the compound’s overall electronic properties. This combination makes it an effective material for use in optoelectronic devices, where efficient charge transport is crucial.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(3-(9H-Carbazol-9-yl)-2-hydroxypropoxy)benzylidene)malononitrile is unique due to its specific combination of a hydroxypropoxy group and a benzylidene malononitrile structure, which enhances its solubility and processability compared to other carbazole derivatives. This makes it particularly suitable for solution-processed optoelectronic devices, offering advantages in terms of manufacturing and device performance.

Properties

Molecular Formula

C25H19N3O2

Molecular Weight

393.4 g/mol

IUPAC Name

2-[[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]methylidene]propanedinitrile

InChI

InChI=1S/C25H19N3O2/c26-14-19(15-27)13-18-9-11-21(12-10-18)30-17-20(29)16-28-24-7-3-1-5-22(24)23-6-2-4-8-25(23)28/h1-13,20,29H,16-17H2

InChI Key

QWLXHABFPINBNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=C(C=C4)C=C(C#N)C#N)O

Origin of Product

United States

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